

# 3-MCPD-d5 structure and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-1,2-propanediol-d5

Cat. No.: B589416

[Get Quote](#)

## An In-depth Technical Guide to 3-MCPD-d5: Structure, Properties, and Analytical Applications

This technical guide provides a comprehensive overview of 3-monochloropropane-1,2-diol-d5 (3-MCPD-d5), a deuterated analog of the food processing contaminant 3-MCPD. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis who require detailed information on the structure, molecular weight, and analytical uses of this compound.

## Molecular Structure and Properties

3-MCPD-d5 is a stable isotope-labeled form of 3-MCPD, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of 3-MCPD in various matrices, particularly in food products.

The structure is characterized by a propane backbone with a chlorine atom at the third carbon and hydroxyl groups at the first and second carbons. The deuterium atoms are located at positions 1, 1, 2, 3, and 3.<sup>[1]</sup>

## Quantitative Data Summary

Property	Value	References
Chemical Formula	$C_3H_2D_5ClO_2$ or $C_3D_5H_2ClO_2$	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	115.57 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	342611-01-2	<a href="#">[2]</a>
Synonyms	3-Chloro-1,2-propane-d5-diol, ( $\pm$ )-3-Chloro-1,2-propane- 1,1,2,3,3-d5-diol	<a href="#">[2]</a>
Boiling Point	216 °C	<a href="#">[2]</a>
Density	1.381 g/cm <sup>3</sup>	<a href="#">[2]</a>
SMILES String	$[2H]C([2H])(O)C([2H])$ $(O)C([2H])([2H])Cl$	
InChI	$1S/C3H7ClO2/c4-1-3(6)2-$ $5/h3,5-6H,1-2H2/i1D2,2D2,3D$	<a href="#">[1]</a>

## Molecular Structure Diagram

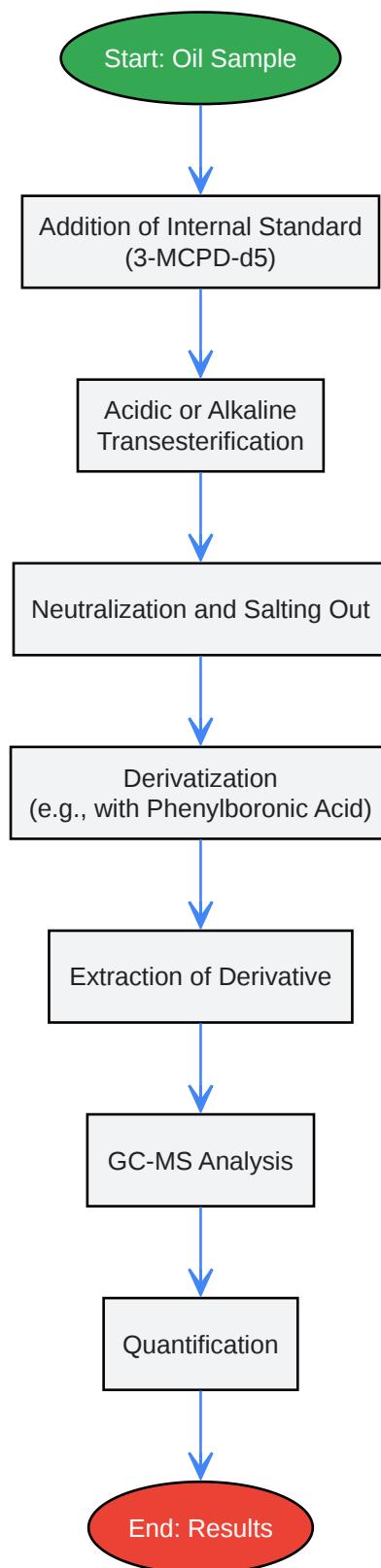
Caption: Molecular structure of 3-MCPD-d5.

## Experimental Protocols: Analysis of 3-MCPD Esters in Edible Oils

3-MCPD-d5 is commonly used as an internal standard for the quantification of 3-MCPD esters in edible oils and fats. The general analytical workflow involves the cleavage of the ester bonds to release free 3-MCPD, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).[\[4\]](#)[\[5\]](#)

## General Experimental Workflow

The following diagram illustrates the typical steps involved in the analysis of 3-MCPD esters using 3-MCPD-d5 as an internal standard.



[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of 3-MCPD esters in edible oils.

## Detailed Methodologies

### Sample Preparation and Internal Standard Spiking:

- Weigh approximately 100 mg of the oil sample into a glass tube.[4]
- Dissolve the sample in a suitable solvent, such as tetrahydrofuran.[4]
- Add a known amount of 3-MCPD-d5 internal standard solution.[4] The concentration of the working solution is typically around 5 µg/mL.[4]

### Transesterification (Ester Cleavage):

- Add a methanolic sulfuric acid solution to the sample.[4]
- Incubate the mixture, for example, at 40°C for 16 hours, to facilitate the release of free 3-MCPD from its esterified form.[4]

### Neutralization and Extraction:

- After incubation, neutralize the reaction mixture.
- Perform a liquid-liquid extraction, often with the addition of a salt solution to enhance phase separation.[5]

### Derivatization:

- The extracted free 3-MCPD is then derivatized to improve its volatility and chromatographic properties for GC analysis.[5]
- A common derivatizing agent is phenylboronic acid, which reacts with the diol group of 3-MCPD.[5][6]

### GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.
- The separation is typically performed on a suitable capillary column.

- The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective detection.[7]

Quantification:

- The concentration of 3-MCPD in the original sample is calculated by comparing the peak area of the native 3-MCPD derivative to the peak area of the 3-MCPD-d5 derivative.[4]
- A calibration curve is typically generated using standard solutions of 3-MCPD with a constant amount of the 3-MCPD-d5 internal standard.[4][8]

## Conclusion

3-MCPD-d5 is an essential tool for the accurate quantification of 3-MCPD and its esters in complex matrices. Its chemical and physical properties are well-defined, and its application as an internal standard is well-established in analytical chemistry, particularly in the field of food safety. The methodologies outlined in this guide provide a solid foundation for researchers and analysts working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Chloro-1,2-propanediol D5 | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 2. 3-MCPD-d5 | 342611-01-2 | FM171231 | Biosynth [[biosynth.com](http://biosynth.com)]
- 3. [ez.restek.com](http://ez.restek.com) [[ez.restek.com](http://ez.restek.com)]
- 4. [mjas.analisis.com.my](http://mjas.analisis.com.my) [[mjas.analisis.com.my](http://mjas.analisis.com.my)]
- 5. [glsciences.eu](http://glsciences.eu) [[glsciences.eu](http://glsciences.eu)]
- 6. [agilent.com](http://agilent.com) [[agilent.com](http://agilent.com)]
- 7. [joint-research-centre.ec.europa.eu](http://joint-research-centre.ec.europa.eu) [[joint-research-centre.ec.europa.eu](http://joint-research-centre.ec.europa.eu)]
- 8. [shimadzu.com](http://shimadzu.com) [[shimadzu.com](http://shimadzu.com)]

- To cite this document: BenchChem. [3-MCPD-d5 structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b589416#3-mcpd-d5-structure-and-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)